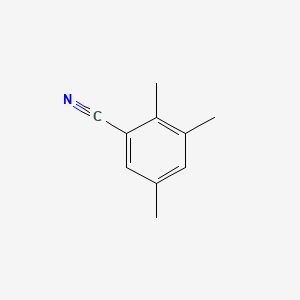

2,3,5-Trimethylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVBSIBNMSNTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710010 | |

| Record name | 2,3,5-Trimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-75-0 | |

| Record name | 2,3,5-Trimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5-Trimethylbenzonitrile (CAS: 88166-75-0)

This document provides a comprehensive technical overview of 2,3,5-trimethylbenzonitrile, a substituted aromatic nitrile. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes fundamental properties, detailed synthetic protocols, characterization methodologies, and safety considerations. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep, practical understanding of the compound's chemistry.

Core Compound Identification

This compound is a poly-substituted aromatic hydrocarbon featuring a nitrile functional group. This structure makes it a valuable, albeit specialized, intermediate for the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. Its isomeric purity is critical for downstream applications, necessitating robust synthetic and analytical methods.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 88166-75-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁N | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| SMILES | CC1=C(C#N)C=C(C)C=C1C | [1][2] |

| InChI | InChI=1S/C10H11N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,1-3H3 |[1][2] |

Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature. Values should be determined empirically.

Synthesis: A Multi-Step Approach from Pseudocumene

While various methods exist for nitrile synthesis, a reliable and well-documented laboratory-scale pathway to this compound proceeds from the readily available starting material 1,2,4-trimethylbenzene (pseudocumene).[4] This multi-step synthesis involves nitration, reduction to an aniline, and a subsequent Sandmeyer reaction. This route is chosen for its high-yielding steps and the well-understood mechanisms, which allow for effective control over product formation and purity.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 2.1.1: Electrophilic Nitration of 1,2,4-Trimethylbenzene

This initial step is critical for establishing the correct substitution pattern. The methyl groups are ortho-, para-directing activators. Nitration of 1,2,4-trimethylbenzene yields a mixture of isomers, primarily the 5-nitro, 3-nitro, and 6-nitro products.[4] Controlling the reaction temperature is paramount to maximize the yield of the desired 5-nitro isomer, which is the precursor to 2,3,5-trimethylaniline.[4]

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

-

Acid Mixture: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate flask cooled in ice, maintaining a molar ratio appropriate for mononitration.

-

Reaction: Add 1,2,4-trimethylbenzene to the reaction flask. Begin dropwise addition of the cold nitrating mixture, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential for proper heat dissipation and to prevent localized over-heating, which can lead to dinitration or oxidation.[4]

-

Quenching & Workup: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. Carefully pour the reaction mixture over crushed ice to precipitate the crude nitro-isomers.

-

Purification: The resulting solid is filtered, washed with cold water until neutral, and then purified. Fractional crystallization or chromatography is required to isolate the 1,2,4-trimethyl-5-nitrobenzene isomer from the other products.

Protocol 2.1.2: Reduction to 2,3,5-Trimethylaniline

Catalytic hydrogenation is the preferred method for reducing the nitro group to an amine due to its high efficiency and clean reaction profile, which simplifies purification.[4]

-

Catalyst & Solvent: In a hydrogenation vessel (e.g., a Parr apparatus), dissolve the purified 1,2,4-trimethyl-5-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.[4]

-

Hydrogenation: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).[4]

-

Reaction Execution: Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).[4]

-

Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

-

Workup: Once complete, vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. The solvent is then removed from the filtrate under reduced pressure to yield crude 2,3,5-trimethylaniline, which can be further purified if necessary.[5]

Protocol 2.1.3: Sandmeyer Reaction to this compound

The Sandmeyer reaction is a classic and robust method for converting an arylamine into an aryl nitrile via a diazonium salt intermediate.

-

Diazotization: Dissolve the 2,3,5-trimethylaniline in an aqueous solution of hydrochloric acid, cooling the mixture to 0-5°C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in cold water is added dropwise, keeping the temperature strictly below 5°C to ensure the stability of the resulting diazonium salt. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide. This forms the nucleophilic tetracyanocuprate(I) complex.

-

Reaction: Slowly add the cold diazonium salt solution to the CuCN solution. The temperature should be controlled, as the reaction is often exothermic. Nitrogen gas will evolve.

-

Workup & Purification: After the addition is complete, the reaction is typically heated gently (e.g., to 50-60°C) to ensure the reaction goes to completion. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Structural verification of the final product is essential. The following spectroscopic methods provide a characteristic fingerprint for this compound.

Table 2: Predicted Spectroscopic Features for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| FT-IR | Nitrile Stretch (νC≡N) | ~2220-2240 cm⁻¹ | The C≡N triple bond exhibits a strong, sharp absorption in this region, characteristic of aromatic nitriles.[6] |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Stretching vibrations of sp² C-H bonds on the aromatic ring. | |

| Aliphatic C-H Stretch | ~2850-3000 cm⁻¹ | Stretching vibrations of sp³ C-H bonds in the three methyl groups. | |

| ¹H NMR | Aromatic Protons | Two singlets, ~7.0-7.5 ppm | The two protons on the aromatic ring (at C4 and C6) are in different environments and will appear as distinct singlets. |

| Methyl Protons | Three singlets, ~2.2-2.5 ppm | The three methyl groups are chemically non-equivalent and will each produce a distinct singlet, integrating to 3H each. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | ~115-120 ppm | The nitrile carbon is characteristically deshielded and appears in this region. |

| Aromatic Carbons | Six signals, ~125-145 ppm | Six distinct signals are expected for the six unique aromatic carbons. | |

| Methyl Carbons | Three signals, ~15-25 ppm | The three non-equivalent methyl carbons will appear in the aliphatic region. |

| Mass Spec. | Molecular Ion (M⁺) | ~145.09 m/z | Corresponds to the exact mass of the C₁₀H₁₁N molecule.[1] |

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile building block in organic synthesis.

-

Pharmaceutical and Agrochemical Synthesis: The benzonitrile moiety can be hydrolyzed to a benzoic acid, reduced to a benzylamine, or serve as a precursor for various heterocyclic systems, making it a valuable intermediate for creating novel bioactive compounds.[7]

-

Materials Science: Aromatic nitriles can be used in the synthesis of polymers, dyes, and liquid crystals. The related isomer, 2,4,5-trimethylbenzonitrile, has been used as a molecular probe to study active sites in zeolites, suggesting a potential role for the 2,3,5-isomer in catalysis and materials characterization research.

-

Ligand Development: The nitrile group can coordinate with transition metals, opening possibilities for its use in the development of novel catalysts or functional materials.

Safety and Handling

No specific Safety Data Sheet (SDS) is readily available for this compound. Therefore, it must be handled with the precautions appropriate for the general class of aromatic nitriles, which are often toxic.

Table 3: Recommended Safety and Handling Precautions

| Category | Recommendation |

|---|---|

| GHS Hazard | Assumed: Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2.[8] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[8][9] |

| First Aid | Skin Contact: Immediately wash with plenty of soap and water.[10] Eye Contact: Rinse cautiously with water for several minutes.[8] Inhalation: Move person to fresh air.[8] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[10] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

References

-

PrepChem. Synthesis of 2,3,5-trimethyl aniline. [Link]

-

ACS Publications. Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. [Link]

-

ResearchGate. Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst. [Link]

-

Fisher Scientific. This compound, TRC 10 mg. [Link]

- Google Patents.

- Google Patents.

-

Chemistry Steps. Preparation of Nitriles. [Link]

-

National Institutes of Health. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. [Link]

-

ResearchGate. Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. [Link]

Sources

- 1. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 2. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 3. CAS RN undefined | Fisher Scientific [fishersci.pt]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4189580A - Process for the preparation of nitriles - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3,5-Trimethylbenzonitrile: Synthesis, Characterization, and Applications

Foreword: The Strategic Importance of Substituted Benzonitriles in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the benzonitrile scaffold represents a cornerstone of molecular design. Its unique electronic properties, metabolic stability, and ability to participate in a diverse array of chemical transformations have rendered it a privileged structure. This guide focuses on a specific, yet underexplored, member of this family: 2,3,5-trimethylbenzonitrile. While its isomers have found broader application, the unique substitution pattern of this compound presents intriguing possibilities for fine-tuning molecular properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and methodologies.

Molecular Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring a nitrile group and three methyl substituents on the benzene ring.

Molecular Formula: C₁₀H₁₁N

Molecular Weight: 145.20 g/mol

| Property | Predicted Value/Information | Source/Basis |

| IUPAC Name | This compound | Nomenclature Rules |

| Molecular Formula | C₁₀H₁₁N | Confirmed by Isomer Data |

| Molecular Weight | 145.20 g/mol | [1] |

| Physical State | Predicted to be a solid at room temperature | Based on isomers like 2,4,5-trimethylbenzonitrile (m.p. 57-61 °C) and 2,4,6-trimethylbenzonitrile (m.p. 50-51 °C)[2][3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | General solubility of aromatic nitriles |

| XLogP3-AA | ~2.7 | (for 2,4,6-isomer)[1] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through well-established methods for the preparation of aromatic nitriles. The choice of starting material and synthetic route will depend on precursor availability and desired scale. Two primary and robust strategies are the Sandmeyer reaction starting from 2,3,5-trimethylaniline and the palladium-catalyzed cyanation of a corresponding aryl halide.

The Sandmeyer Reaction: A Classic Approach from an Aniline Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4][5]

Causality of Experimental Choices:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) is critical to form the diazonium salt. The low temperature is essential to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Cyanide: This reagent is the source of the cyanide nucleophile and also acts as a catalyst in the radical-nucleophilic aromatic substitution mechanism.[6]

Experimental Protocol: Synthesis of this compound via the Sandmeyer Reaction

-

Step 1: Diazotization of 2,3,5-Trimethylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3,5-trimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using a suitable method (e.g., TLC).

-

-

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Cool the copper(I) cyanide solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

-

Sources

- 1. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-TRIMETHYLBENZONITRILE [m.chemicalbook.com]

- 3. CAS # 2571-52-0, 2,4,6-Trimethylbenzonitrile, Mesitonitrile, Mesitylnitrile - chemBlink [chemblink.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to 2,3,5-Trimethylbenzonitrile: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 2,3,5-trimethylbenzonitrile, a substituted aromatic nitrile. While less extensively documented than its isomers, this compound holds significant potential as a chemical intermediate and research tool, particularly in the fields of medicinal chemistry and materials science. This document delineates its structural and physicochemical properties, proposes a detailed, field-proven synthetic protocol, explores its chemical reactivity, and discusses its potential applications, drawing parallels with the well-established utility of the benzonitrile scaffold. A thorough review of safety and handling protocols is also provided to ensure its responsible use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific chemical entity.

Nomenclature and Structural Identification

This compound is an organic compound featuring a benzene ring substituted with three methyl groups and a nitrile functional group. The precise placement of these substituents is critical to its chemical identity and reactivity.

-

IUPAC Name: this compound

-

Synonyms: 2,3,5-Trimethylphenyl cyanide, Isopseudocumene-5-carbonitrile

-

Molecular Formula: C₁₀H₁₁N

-

CAS Number: 146449-33-4

-

Canonical SMILES: Cc1cc(C)c(c(C)c1)C#N

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol [2] |

| CAS Number | 146449-33-4 |

| Canonical SMILES | Cc1cc(C)c(c(C)c1)C#N |

| InChI Key | MWWSMASVBHVFNL-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is sparse in the literature, its properties can be reliably predicted based on established chemical principles and comparison with its well-characterized isomers.

Physicochemical Properties (Predicted and Comparative)

The physical state and solubility are dictated by the substitution pattern, which influences crystal packing and intermolecular forces.

Table 2: Comparison of Physicochemical Properties of Trimethylbenzonitrile Isomers

| Property | This compound (Predicted) | 2,4,5-Trimethylbenzonitrile | 2,4,6-Trimethylbenzonitrile |

| Physical State | Solid | Crystalline Solid | Solid |

| Melting Point | ~50-70 °C | 57-61 °C[3] | 53-56 °C |

| Boiling Point | >200 °C | Not available | 243-245 °C |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, acetone, benzene).[4] | Slightly soluble in water.[5] | Slightly soluble in water.[5] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound. The predicted spectral data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. It should feature three distinct singlets in the aliphatic region (δ ≈ 2.1-2.4 ppm), each integrating to 3H, corresponding to the three non-equivalent methyl groups. In the aromatic region, two signals are anticipated: two singlets (or narrow doublets with a small meta-coupling constant) around δ ≈ 7.0-7.5 ppm, each integrating to 1H, corresponding to the protons at the C4 and C6 positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals: one for the nitrile carbon (δ ≈ 118-120 ppm), six for the aromatic carbons (four substituted, two unsubstituted), and three for the distinct methyl carbons (δ ≈ 19-22 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the nitrile functional group. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration.[6] Additional significant peaks will include C-H stretching from the aromatic ring (≈ 3000-3100 cm⁻¹) and the methyl groups (≈ 2850-3000 cm⁻¹).[7]

-

Mass Spectrometry (MS): The electron ionization mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 130, or the loss of HCN ([M-27]⁺) to give a fragment at m/z = 118.

Synthesis and Manufacturing Protocol

The synthesis of this compound can be reliably achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl nitrile. This method is chosen for its high fidelity and adaptability.

Expertise & Rationale: The Sandmeyer reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically delivered as a copper(I) cyanide complex. This method is superior to direct cyanation of an aryl halide for this substrate, as the required 1-halo-2,3,5-trimethylbenzene precursor is not as readily available as the corresponding aniline.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

Trustworthiness: This protocol includes in-process controls (temperature) and a robust purification and validation sequence to ensure the final product's identity and purity.

-

Diazotization of 2,3,5-Trimethylaniline (Part A):

-

In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3,5-trimethylaniline (13.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

Continue stirring for an additional 15 minutes at 0-5 °C. This diazonium salt solution should be used immediately in the next step.

-

-

Preparation of the Cyanide Reagent (Part B):

-

In a separate 500 mL flask, dissolve copper(I) cyanide (13.5 g, 0.15 mol) in a solution of sodium cyanide (19.6 g, 0.4 mol) in water (100 mL).

-

Warm the solution gently if needed to achieve full dissolution, then cool to room temperature.

-

-

Cyanation Reaction (Part C):

-

Slowly and carefully add the cold diazonium salt solution (Part A) to the cyanide reagent (Part B) with continuous stirring.

-

After the addition is complete, gently warm the reaction mixture to 60-70 °C on a water bath for 30 minutes. Vigorous nitrogen evolution will be observed.

-

Cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with 10% aqueous sodium hydroxide (50 mL), followed by water (50 mL), and finally brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product should be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 98:2) to yield the pure this compound as a solid.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the results to the predicted spectral data.

-

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its two primary functional components: the nitrile group and the substituted aromatic ring.

Caption: Key chemical transformations of this compound.

-

Nitrile Group Transformations:

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be fully hydrolyzed to yield 2,3,5-trimethylbenzoic acid , a valuable carboxylic acid intermediate.

-

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affording (2,3,5-trimethylphenyl)methanamine .

-

Addition of Organometallics: Grignard reagents (R-MgBr) can add to the nitrile carbon to form an intermediate imine salt, which upon acidic workup yields a ketone . This provides a route to various aryl ketone structures.

-

-

Aromatic Ring Reactivity:

-

Electrophilic Aromatic Substitution (EAS): The reactivity of the aromatic ring towards electrophiles is influenced by a combination of activating and directing effects. The three methyl groups are strongly activating, ortho-, para-directing groups, while the nitrile group is a deactivating, meta-directing group. Substitution will preferentially occur at the positions most activated by the methyl groups and least deactivated by the nitrile, primarily at the C4 and C6 positions.

-

Applications in Research and Drug Development

The benzonitrile moiety is a well-recognized "privileged scaffold" in medicinal chemistry.[8] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of bioactive molecules.[8]

Rationale for Application: The nitrile group is often used as a bioisostere for carbonyl groups or other polar functionalities. It is metabolically stable and can engage in crucial dipole-dipole or hydrogen bonding interactions with protein targets.[9]

Caption: Potential application areas for this compound.

-

Drug Development:

-

Scaffold for Inhibitors: Benzonitrile derivatives have been successfully developed as inhibitors of various enzymes, including kinases and aromatase.[8][9] The specific substitution pattern of this compound could offer unique steric and electronic properties to optimize binding affinity and selectivity for a given target.

-

Intermediate for Complex Molecules: As demonstrated by the reactions above, it can serve as a starting material for more complex molecules, including acids, amines, and ketones, which are themselves key building blocks in multi-step pharmaceutical syntheses.[8]

-

-

Materials Science:

-

Molecular Probes: Substituted benzonitriles have been used as probe molecules to study active sites in materials like zeolites. The vibrational frequency of the nitrile group is sensitive to its local environment, making it an excellent spectroscopic reporter.

-

Ligand Synthesis: The molecule can be elaborated into more complex ligands for use in coordination chemistry and catalysis.

-

Safety, Handling, and Toxicology

While no specific toxicological data exists for this compound, it should be handled with the same precautions as other aromatic nitriles, which are classified as acutely toxic.

Table 3: GHS Hazard Information (Predicted)

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[10] H312: Harmful in contact with skin.[10] H332: Harmful if inhaled.[10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.[11]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[10]

-

Skin Contact: Immediately flush skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound represents a valuable, albeit understudied, member of the substituted aromatic nitrile family. Its synthesis is readily achievable through established chemical methods like the Sandmeyer reaction. Based on the known utility of its chemical class, it holds considerable promise as a versatile building block for creating novel therapeutic agents and advanced materials. This guide provides the foundational knowledge—from synthesis to safety—required for researchers to confidently incorporate this compound into their scientific endeavors.

References

[8] BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Retrieved from

Sigma-Aldrich. (2024, March 7). Safety Data Sheet: Benzonitrile. Retrieved from

[11] Fisher Scientific. (2025, December 20). Safety Data Sheet: Benzonitrile. Retrieved from

[10] TCI Chemicals. (2025, November 4). Safety Data Sheet: 2-Fluoro-5-methylbenzonitrile. Retrieved from

[4] TCI Chemicals. (2018, March 20). Safety Data Sheet: 1,3,5-Trimethylbenzene. Retrieved from

[1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19703603, 3,4,5-Trimethylbenzonitrile. Retrieved from [Link]

[12] Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1,3,5-Benzenetricarbonyl trichloride. Retrieved from

[2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137649, 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]

[13] NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

[7] MDPI. (2023). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

[14] NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

[6] ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 cm-1. Retrieved from [Link]

[15] Royal Society of Chemistry. (2013). Green Chemistry. Retrieved from [Link]

[16] European Patent Office. (n.d.). Process for preparing aromatic nitriles - EP 0441004 B1. Retrieved from

[9] Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

- 1. 3,4,5-Trimethylbenzonitrile | C10H11N | CID 19703603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-TRIMETHYLBENZONITRILE [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2,4,6-TRIMETHYLBENZONITRILE | 2571-52-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]

- 14. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]

- 15. iris.unive.it [iris.unive.it]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Synthesis of 2,3,5-Trimethylbenzonitrile: A Technical Guide for Chemical Researchers

Introduction: The Significance of 2,3,5-Trimethylbenzonitrile in Modern Chemistry

This compound, a polysubstituted aromatic nitrile, is a valuable building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern and the versatile reactivity of the nitrile functional group make it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the methyl groups influences the electronic and steric properties of the molecule, offering fine-tuned control in subsequent chemical transformations. This guide provides an in-depth exploration of the most reliable and efficient synthetic pathways to this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Pathway: The Sandmeyer Reaction of 2,3,5-Trimethylaniline

The most direct and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[1][2] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1]

The overall transformation can be depicted as a two-step, one-pot process:

-

Diazotization: 2,3,5-Trimethylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3] The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt.

-

Cyanation: The cold diazonium salt solution is then added to a solution of a cyanide salt, most commonly copper(I) cyanide, which catalyzes the displacement of the diazonium group with a nitrile group, liberating nitrogen gas.[1]

Mechanistic Insights

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and copper(II), with the concomitant loss of dinitrogen. The aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex to form the final product and regenerate the copper(I) catalyst.

Sources

solubility of 2,3,5-Trimethylbenzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3,5-Trimethylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aromatic nitrile, presents a unique substitution pattern that influences its physicochemical properties, including its solubility—a critical parameter in drug development and chemical synthesis. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound in organic solvents. While specific quantitative solubility data for this isomer is not extensively documented in publicly available literature, this document outlines the foundational principles governing its solubility, drawing comparisons with related benzonitrile derivatives. Furthermore, a detailed experimental protocol is provided to enable researchers to generate reliable and reproducible solubility data. This work is intended to serve as a practical resource for scientists working with this compound, facilitating its application in medicinal chemistry, process development, and materials science.

Introduction to this compound

Benzonitrile derivatives are a cornerstone in medicinal chemistry, valued for their role as bioisosteres for various functional groups and their ability to act as hydrogen bond acceptors.[1] The nitrile group, with its polarity and metabolic stability, is a common pharmacophore in a range of pharmaceuticals.[2][3] The specific substitution pattern of the three methyl groups on the benzene ring in this compound influences its steric and electronic properties, which in turn dictates its interaction with different solvents and its potential as a building block in the synthesis of novel therapeutic agents.[4] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation for biological screening.[5]

Physicochemical Properties of Aromatic Nitriles:

Nitriles are characterized by the presence of a -C≡N functional group. The triple bond between carbon and nitrogen results in a linear geometry and a highly polar molecule with a significant dipole moment.[6][7] This polarity generally leads to higher boiling points compared to nonpolar molecules of similar size.[7][8] While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor with protic solvents like water or alcohols.[7][8]

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polarity: The nitrile group imparts significant polarity to the molecule.[6] Therefore, this compound is expected to be more soluble in polar solvents than in nonpolar solvents.[9] Solvents with a moderate to high dielectric constant should be effective in solvating the polar nitrile moiety.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[10] Protic solvents, such as alcohols, can engage in hydrogen bonding with the nitrile, enhancing solubility. Aprotic polar solvents, like acetone or acetonitrile, will interact primarily through dipole-dipole interactions.

-

Van der Waals Forces: The aromatic ring and the three methyl groups contribute to the nonpolar character of the molecule. These regions will interact with solvents through van der Waals forces. Nonpolar solvents will primarily interact with the hydrocarbon portion of the molecule.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

Predicted Solubility Profile

Based on the general properties of benzonitriles and other trimethylbenzonitrile isomers, a qualitative prediction of the solubility of this compound in common organic solvents can be made. Quantitative data requires experimental determination as outlined in the subsequent section.

| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Ethanol, Methanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile | High | Dipole-Dipole |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | π-π Stacking, Van der Waals |

| Chlorinated | Dichloromethane | Moderate | Dipole-Dipole, Van der Waals |

| Ethers | Diethyl Ether | Moderate | Dipole-Dipole, Van der Waals |

| Nonpolar Aliphatic | Hexane | Low | Van der Waals |

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the solubility of this compound in various organic solvents. This method is adapted from established procedures for similar compounds.[5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: A stepwise diagram illustrating the protocol for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Safety and Handling

While a specific safety data sheet (SDS) for this compound may not be readily available, the handling precautions should be based on the known hazards of related benzonitrile compounds.[11][12][13]

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: Benzonitrile and its derivatives are often classified as harmful if swallowed or in contact with skin.[11][13] They may cause skin and eye irritation.[13]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11] In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the principles of molecular interactions and providing a detailed experimental protocol, researchers are equipped to generate the necessary data for their specific applications. A systematic approach to solubility determination is crucial for the successful use of this compound in research, development, and manufacturing.

References

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

XiXisys. (n.d.). Safety Data Sheets - 2,4,6-TRIMETHYLBENZONITRILE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137649, 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]

-

Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved from [Link]

-

Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19703603, 3,4,5-Trimethylbenzonitrile. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

The Journal of Organic Chemistry. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to nitriles. Retrieved from [Link]

-

ACS Omega. (2024, January 14). Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3361708, 2,4,5-Trimethylbenzonitrile. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,3,5-Trimethylbenzonitrile

This document provides a comprehensive technical framework for assessing the thermal stability and decomposition pathways of 2,3,5-Trimethylbenzonitrile. Designed for researchers, process chemists, and safety professionals, this guide moves beyond a simple recitation of data. Instead, it establishes a robust, first-principles-based methodology for characterization, rooted in the understanding that a thorough evaluation of thermal hazards is paramount for safe handling, process development, and storage of reactive chemical intermediates.

Introduction: The Need for Thermal Hazard Assessment

This compound is an aromatic nitrile, a class of compounds widely utilized as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of both a thermally stable aromatic ring and reactive methyl and nitrile functional groups necessitates a detailed understanding of its behavior at elevated temperatures. Unexpected thermal decomposition can lead to runaway reactions, generating significant heat and pressure, and potentially releasing toxic gases such as hydrogen cyanide (HCN).

This guide outlines a systematic approach to fully characterize the thermal profile of this compound, ensuring that all potential hazards are identified and quantified. We will explore the theoretical underpinnings of its stability, detail the essential experimental protocols for its evaluation, and provide a framework for interpreting the resulting data to establish safe operating limits.

Theoretical & Mechanistic Considerations

While specific experimental data for this compound is not widely published, we can infer its likely thermal behavior from related structures. The parent compound, benzonitrile, is thermally stable, with pyrolysis reported to begin only above 550°C. The primary decomposition products include hydrogen cyanide, benzene, and various biphenyl derivatives, suggesting a free-radical mechanism.

The introduction of three methyl groups onto the benzene ring is expected to lower the onset temperature of decomposition. The benzylic C-H bonds of the methyl groups are significantly weaker than the aromatic C-H or C-C bonds of the ring and represent the most probable sites for initial radical formation.

A plausible decomposition pathway, initiated by homolytic cleavage of a benzylic C-H bond, is proposed below.

Proposed Free-Radical Decomposition Pathway

Caption: Proposed free-radical decomposition pathway for this compound.

Experimental Evaluation of Thermal Stability

A multi-technique approach is essential for a comprehensive assessment. We recommend a tiered workflow beginning with screening techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), followed by a definitive, worst-case scenario analysis using Accelerating Rate Calorimetry (ARC).

Tier 1: Screening with DSC and TGA

Rationale: DSC is used to detect the onset temperature of exothermic (heat-releasing) or endothermic (heat-absorbing) events and to quantify the energy released. TGA measures changes in mass as a function of temperature, indicating when decomposition products become volatile. Together, they provide a fundamental thermal profile.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a high-pressure gold-plated stainless steel crucible. Hermetically seal the crucible to contain any pressure generated during decomposition.

-

Instrument Setup: Place the sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 450°C at a rate of 10°C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

Data Analysis: Plot the heat flow (W/g) against temperature (°C). Identify the onset temperature of any significant exothermic event, defined by the intersection of the baseline with the tangent of the exotherm's leading edge. Integrate the peak area to determine the enthalpy of decomposition (ΔHd) in J/g.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Ramp the temperature from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.[1] Correlate weight loss steps with features observed in the DSC thermogram.

Tier 2: Adiabatic Decomposition Analysis with ARC

Rationale: The Accelerating Rate Calorimeter (ARC) is the industry gold standard for simulating a worst-case thermal runaway scenario.[2][3] By maintaining an adiabatic environment (zero heat loss), any heat generated by the sample's decomposition increases its temperature, which in turn accelerates the reaction rate.[2][4] This provides critical data for process safety design.

Experimental Protocol: ARC Heat-Wait-Search (HWS) Test

-

Sample Preparation: Load approximately 3-5 g of this compound into a robust, inert sample bomb (e.g., Hastelloy or titanium). The bomb is equipped with a pressure transducer and a thermocouple.

-

Instrument Setup: Place the sealed bomb inside the ARC's adiabatic chamber.

-

Thermal Program (HWS Mode):

-

Heat: The system heats the sample to a starting temperature (e.g., 60°C) and holds for a thermal equilibration period (the "Wait" step, typically 15 minutes).

-

Search: The system monitors the sample's temperature for any self-heating. If the rate of temperature rise is below a set sensitivity threshold (e.g., 0.02 °C/min), the system deems the sample stable at that temperature.

-

Step: The system increases the temperature by a set increment (e.g., 10°C) and repeats the "Heat-Wait-Search" cycle.

-

Exotherm Detection: Once the self-heating rate exceeds the threshold, the instrument switches to adiabatic mode. It actively heats the surrounding chamber to match the sample's temperature, ensuring all decomposition energy contributes to the sample's temperature and pressure rise until the reaction is complete.

-

-

Data Analysis: Key parameters are extracted from the temperature and pressure vs. time data:

-

Onset Temperature (Tonset): The temperature at which self-heating is first detected.

-

Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.

-

Time to Maximum Rate (TMR): The time from the onset of the exotherm until the reaction rate is at its highest.

-

Temperature of No Return (TNR): The temperature at which the heat generated by the reaction cannot be removed by the process cooling system.

-

ARC Experimental Workflow Diagram

Caption: Workflow for an Accelerating Rate Calorimetry (ARC) Heat-Wait-Search (HWS) experiment.

Summary of Expected Thermal Data

While actual values must be determined experimentally, the following table provides a template for summarizing the critical safety data obtained from the described analyses.

| Parameter | Analytical Technique | Description | Expected Range (Illustrative) |

| Tonset (Exotherm) | DSC | Temperature at which heat release begins. | 180 - 250 °C |

| ΔHd (Decomposition) | DSC | Total energy released during decomposition. | -200 to -500 J/g |

| Td (5% Mass Loss) | TGA | Temperature at which 5% of the sample mass is lost. | 200 - 270 °C |

| Tonset (Adiabatic) | ARC | Onset of self-accelerating decomposition under adiabatic conditions. | 160 - 230 °C |

| ΔTad (Adiabatic Rise) | ARC | Maximum temperature rise in a runaway scenario. | 150 - 300 °C |

| Pmax (Max Pressure) | ARC | Maximum pressure generated during decomposition. | 50 - 200 bar |

| TMRad at Tonset | ARC | Time to reach maximum reaction rate from onset. | 100 - 1000 min |

Conclusion and Safety Recommendations

A comprehensive understanding of the thermal stability of this compound is not optional; it is a fundamental requirement for its safe utilization. The multi-tiered experimental approach detailed in this guide—progressing from rapid screening with DSC/TGA to definitive hazard analysis with ARC—provides the necessary data to prevent thermal runaway incidents.

The key deliverables from this analysis are the onset temperature of the self-accelerating decomposition and the corresponding kinetic data (e.g., Time to Maximum Rate). This information is critical for defining maximum safe operating and storage temperatures, designing appropriate cooling and pressure relief systems, and ensuring the overall safety and integrity of any process involving this compound. It is strongly recommended that these analyses be performed before any scale-up or high-temperature processing of this compound is undertaken.

References

-

Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

-

Li, Y., et al. (2019). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. MDPI. Retrieved from [Link]

- Patterson, J. M., Shiue, C., & Smith, W. T. (1972). Benzonitrile formation in the pyrolysis of aromatic nitrogen compounds. The Journal of Organic Chemistry.

-

Li, Y., et al. (2019). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Accelerating rate calorimeter. Retrieved from [Link]

- Gaina, C., et al. (n.d.). Thermal degradation study of some poly(arylene ether nitrile)s by TG/MS/FTIR analysis. OUCI.

-

Li, Y., et al. (2019). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. ResearchGate. Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

-

Paralab. (n.d.). Accelerating Rate Calorimetry. Retrieved from [Link]

- Townsend, D. I., & Tou, J. C. (1980). Accelerating rate calorimeter and method of operation. Google Patents.

- Yang, X., et al. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups.

-

LibreTexts. (2021). Chemistry of Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Letts nitrile synthesis. Retrieved from [Link]

-

Ho, R., et al. (2021). Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA (a) and DSC 2nd heating (b) curves of compounds 6-9. Retrieved from [Link]

- Park, S., et al. (2022). Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study. Chemical Engineering Journal.

-

González, J. A., et al. (2024). Thermodynamics of mixtures containing aromatic nitriles. arXiv. Retrieved from [Link]

- Biddle, B. N., et al. (1968). The thermal decomposition of primary aromatic nitramines.

- Lemal, D. M., Gosselink, E. P., & McGregor, S. D. (1965). Thermal Decomposition of Substituted Norbornadienone Ketals. Journal of the American Chemical Society.

- Armstrong, D. R., et al. (2013). Remarkable Configurational Stability of Magnesiated Nitriles.

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

González, J. A., et al. (2024). Thermodynamics of mixtures containing aromatic nitriles. ResearchGate. Retrieved from [Link]

-

Cantillo, D., & Kappe, C. O. (2013). Direct preparation of nitriles from carboxylic acids in continuous flow. The Journal of Organic Chemistry. Retrieved from [Link]

-

Modarelli, D. A., et al. (2003). Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cantillo, D., & Kappe, C. O. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Figshare. Retrieved from [Link]

-

NTA. (2024). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

- Vereecken, L., & Peeters, J. (2010). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. Physical Chemistry Chemical Physics.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic Investigations of Nitroxoline Sublimation by Simultaneous DSC-FTIR Method and Isothermal TG Analysis. Retrieved from [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,3,5-Trimethylbenzonitrile

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Preamble: The Principle of Prudent Extrapolation in Chemical Safety

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with aromatic nitriles, including what can be inferred for 2,3,5-Trimethylbenzonitrile, encompass acute toxicity, and irritation to the skin, eyes, and respiratory tract.[1][2] The nitrile group (-C≡N) is a key toxiphore, and its metabolic fate can influence the overall toxicity profile.

Toxicological Profile (Inferred)

Based on data from its isomers, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Acute Oral Toxicity: Expected to be harmful if ingested. Immediate medical attention should be sought.[1][2]

-

Acute Dermal Toxicity: Harmful in contact with skin. Prolonged exposure should be avoided.[2]

-

Acute Inhalation Toxicity: May cause respiratory irritation.[1] Vapors or dusts should not be inhaled.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

It is crucial to note that chronic exposure effects have not been determined for this compound. The absence of data should not be interpreted as an absence of risk.

Physical and Chemical Hazards

While specific data for this compound is limited, related isomers are combustible solids or liquids.

-

Flammability: Assumed to be a combustible material. Keep away from heat, sparks, and open flames.

-

Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

The following table summarizes the key hazard information extrapolated from related compounds:

| Hazard Classification | Inferred Hazard Statement for this compound | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | GHS07 |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] | GHS07 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | GHS07 |

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation[1] | GHS07 |

Section 2: Comprehensive Safety Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[1] This ensures that any vapors or aerosols are effectively contained and exhausted, minimizing inhalation exposure.

Caption: Workflow for Engineering Controls.

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of appropriate PPE is critical to prevent dermal and eye exposure.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Use proper glove removal technique. |

| Eye Protection | Safety glasses with side shields or goggles.[4] | Protects against splashes and airborne particles. |

| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when used in a fume hood. | If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

digraph "PPE_Selection" { graph [rankdir="LR"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];"Compound" [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "PPE" [label=" Hand Protection (Gloves) | Eye Protection (Goggles) | Body Protection (Lab Coat)" ];

"Compound" -> "PPE" [label="Requires"]; }

Caption: Mandatory Personal Protective Equipment.

Safe Handling and Storage Protocol

Handling:

-

Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is donned. Have spill control materials readily available.

-

Aliquotting: When transferring the substance, use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust or aerosols.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and the work area.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Store away from heat and sources of ignition.

Section 3: Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill and Leak Response

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

Section 4: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containerize: Collect all waste material in a clearly labeled, sealed container.

-

Labeling: The label should include the chemical name and associated hazards.

-

Disposal: Dispose of the hazardous waste through an approved environmental health and safety program, following all local, state, and federal regulations. Do not dispose of down the drain.

Conclusion: A Culture of Safety

The safe use of this compound, and indeed any chemical in the research and development setting, is predicated on a proactive and informed approach to safety. While a complete dataset for this specific isomer is not available, the principles of chemical analogy provide a strong basis for the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can confidently handle this compound while minimizing risk to themselves and their colleagues.

References

-

XiXisys. (n.d.). Safety Data Sheet for 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3,5-Trimethylbenzonitrile: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trimethylbenzonitrile, a substituted aromatic nitrile. While the historical record of its initial discovery is not prominently documented, this guide delineates plausible and established synthetic routes, detailed physicochemical and spectroscopic properties, and explores its emerging significance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in chemical research and drug development.

Introduction and Chemical Identity

This compound, also known as isoduronitrile, is an aromatic organic compound featuring a nitrile group (-C≡N) and three methyl groups attached to the benzene ring. Its specific substitution pattern imparts unique steric and electronic properties that make it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20032-42-8 |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1C)C#N)C |

| InChI Key | VTCFOBGVVUVYHP-UHFFFAOYSA-N |

Historical Context and Plausible Early Synthesis

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in modern chemical literature databases, its synthesis can be logically inferred from well-established 19th and early 20th-century reactions. The historical synthesis of benzonitriles often involved methods such as the dehydration of benzamides or the Sandmeyer reaction, discovered in 1884.[1][2]

Given the availability of 2,3,5-trimethylaniline (from the nitration and subsequent reduction of pseudocumene), a plausible and historically relevant synthetic pathway would be the Sandmeyer reaction . This reaction provides a reliable method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1][2][3]

The Sandmeyer Reaction: A Foundational Approach

The Sandmeyer reaction involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2] This method's robustness and tolerance for various substituents on the aromatic ring make it a cornerstone of aromatic chemistry.

Caption: Plausible synthesis of this compound via the Sandmeyer reaction.

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of this compound are not as extensively documented as those of its isomers. However, based on the properties of related compounds like 2,4,5-trimethylbenzonitrile, certain characteristics can be inferred and are supplemented by available data.

Table 2: Physicochemical Properties of Trimethylbenzonitrile Isomers

| Property | This compound | 2,4,5-Trimethylbenzonitrile |

| Appearance | White to off-white solid (predicted) | White to off-white crystalline solid |

| Melting Point | Not widely reported | 57-61 °C |

| Boiling Point | Not widely reported | Not available |

| Solubility | Sparingly soluble in water (predicted) | Sparingly soluble in water |

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,3,5-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹.[4] Additional bands corresponding to C-H stretching of the aromatic ring and methyl groups, as well as aromatic C=C stretching, would also be present.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 145. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and potentially the elimination of HCN.[1]

Modern Synthetic Methodologies

Contemporary organic synthesis offers several efficient methods for the preparation of this compound, providing alternatives to classical approaches.

Dehydration of 2,3,5-Trimethylbenzamide

A common and high-yielding method for synthesizing nitriles is the dehydration of the corresponding primary amide. Various dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions.